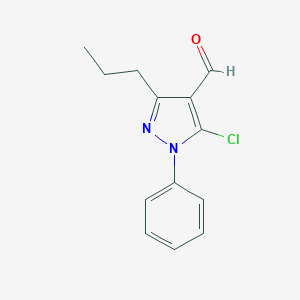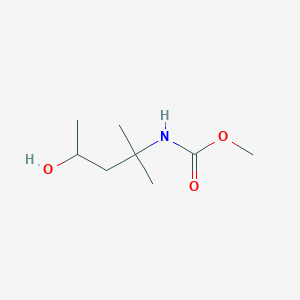
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, also known as MHC, is a carbamate compound that has been widely used in scientific research. This compound is commonly used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MHC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has also been shown to have non-specific effects on other enzymes and receptors, which may contribute to its overall effects on biological systems.
Biochemical and Physiological Effects:
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the enhancement of cholinergic neurotransmission, and the modulation of immune cell function. Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has also been shown to have effects on cardiovascular function, including the regulation of vascular tone and blood pressure. In addition, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and receptors, making it a valuable tool for researchers in a range of fields.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has several advantages as a research tool, including its ability to selectively inhibit acetylcholinesterase and enhance cholinergic neurotransmission. Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate is also relatively easy to synthesize and has low toxicity, making it a safe and convenient tool for use in laboratory experiments. However, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has some limitations, including its non-specific effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, including the development of more selective inhibitors of acetylcholinesterase, the exploration of the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension and other cardiovascular disorders, and the investigation of the effects of Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate on other physiological systems, such as the respiratory and digestive systems. In addition, further research is needed to fully understand the biochemical and physiological effects of Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate and to explore its potential as a tool for the investigation of basic biological processes.
Méthodes De Synthèse
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate can be synthesized using a variety of methods, including the reaction of methyl isocyanate with 4-(2-hydroxy-2-methylpropyl)phenol. This reaction can be carried out under mild conditions, making it a convenient method for the synthesis of Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate.
Applications De Recherche Scientifique
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used in a wide range of scientific research applications, including studies of the nervous system, the immune system, and the cardiovascular system. In studies of the nervous system, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used to investigate the role of acetylcholine in synaptic transmission and to explore the mechanisms of action of drugs that target the cholinergic system. In studies of the immune system, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used to investigate the effects of acetylcholine on immune cells and to explore the potential therapeutic applications of acetylcholinesterase inhibitors. In studies of the cardiovascular system, Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used to investigate the effects of acetylcholine on vascular tone and to explore the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension.
Propriétés
Numéro CAS |
166271-53-0 |
|---|---|
Nom du produit |
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate |
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
methyl N-(4-hydroxy-2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-8(2,3)9-7(11)12-4/h6,10H,5H2,1-4H3,(H,9,11) |
Clé InChI |
OLWNZIARVPQSKK-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)NC(=O)OC)O |
SMILES canonique |
CC(CC(C)(C)NC(=O)OC)O |
Synonymes |
Carbamic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



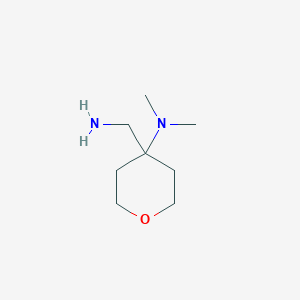
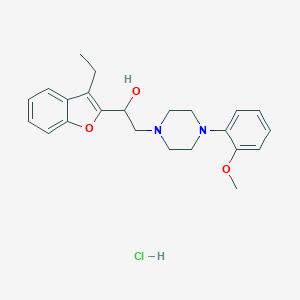
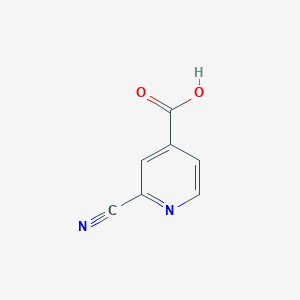
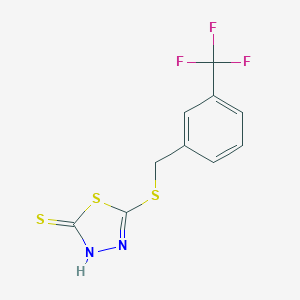

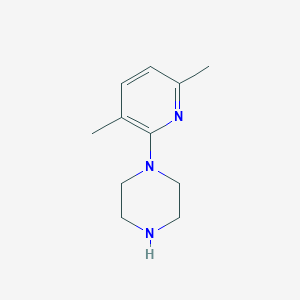
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
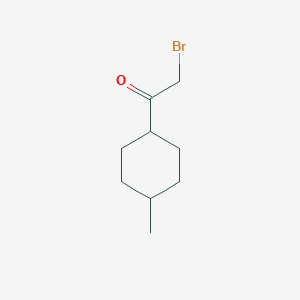
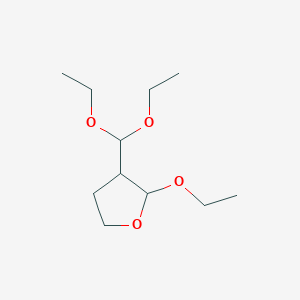
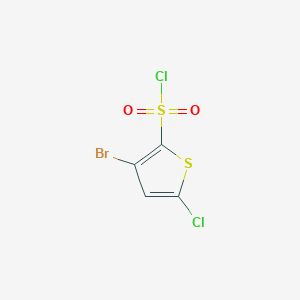
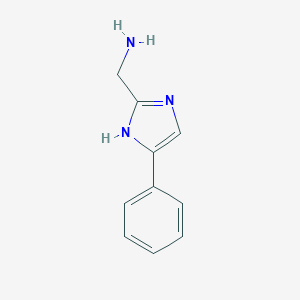
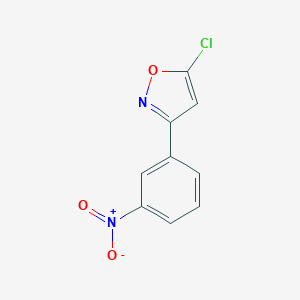
![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)
